EN219

Targeted Protein Degradation PROTAC E3 Ligase Recruitment

Researchers requiring synthetic, scalable E3 ligase recruiters for PROTAC development face supply chain constraints with natural product Nimbolide and off-target ferroptosis with other chloro-N-acetamide ligands. EN219 (CAS 380351-29-1) overcomes these limitations: - Fully synthetic, ≥98% HPLC purity; enables reproducible PROTAC synthesis without natural product batch variability. - Quantitatively defined selectivity: IC50 470 nM at RNF114-C8; IsoTOP-ABPP characterized off-targets at 1 μM (TUBB1, Hsp60, HIST1H3A). - Validated PROTAC performance: ML 2-14 degrades BRD4 with DC50 14-36 nM; BCR-ABL degraders show preferential oncogenic selectivity unattainable with CRBN/VHL ligands.

Molecular Formula C17H13Br2ClN2O
Molecular Weight 456.6 g/mol
Cat. No. B2610871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN219
Molecular FormulaC17H13Br2ClN2O
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2
InChIKeyCXRHMHAKZPJNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EN219: Covalent RNF114 E3 Ligase Recruiter


EN219 is a fully synthetic, cell-permeable chloroacetamide compound that functions as a covalent recruiter of the E3 ubiquitin ligase RNF114 [1]. It binds specifically to cysteine 8 (C8) in the intrinsically disordered region of RNF114 with an IC50 of 470 nM, as determined by competitive gel-based activity-based protein profiling (ABPP) [2]. EN219 inhibits RNF114-mediated autoubiquitination and p21 ubiquitination in cell-free assays at 50 μM . Identified as the top hit from a screen of 318 cysteine-reactive acrylamides and chloroacetamides [2], EN219 serves as a foundational E3 ligase ligand for constructing proteolysis-targeting chimeras (PROTACs) targeting BRD4 and BCR-ABL .

1

Covalent RNF114 E3 ligase recruiter for targeted protein degradation studies

2

Synthetic replacement for Nimbolide with reproducible supply and modular scaffold

3

PROTAC linker-ready chloroacetamide warhead enabling heterobifunctional degrader assembly

EN219 Differentiation from Alternative E3 Recruiters


EN219 occupies a specific functional niche that precludes simple substitution with other E3 ligase ligands or in-class RNF114 binders. First, while the natural product Nimbolide also binds RNF114 at C8 , its complex triterpene structure imposes significant synthetic and supply-chain constraints; EN219, in contrast, is a fully synthetic small molecule with a defined chloroacetamide warhead, enabling reproducible synthesis and scalable procurement [1]. Second, alternative E3 ligase recruiters such as CRBN (cereblon) or VHL ligands exhibit fundamentally different neo-substrate degradation selectivity profiles: EN219-based degraders show preferential degradation of oncogenic BCR-ABL over wild-type c-ABL, whereas cereblon- or VHL-based BCR-ABL degraders demonstrate the opposite selectivity pattern [2]. Third, other chloroacetamide-containing E3 ligands—including the RNF4 ligand CCW16—induce pervasive off-target cysteine reactivity and ferroptotic cell death independently of their nominal E3 ligase targets [3]; EN219's selectivity profile, while moderate, has been quantitatively defined via IsoTOP-ABPP proteomic profiling, identifying specific off-target interactions at 1 μM that users can prospectively account for in experimental design .

EN219 (target)
Fully synthetic chloroacetamide; defined off-target profile via IsoTOP-ABPP
Nimbolide (substitute)
Natural product with supply-chain constraints and limited synthetic tractability
Similar binding site (C8) does not guarantee functional interchangeability; synthetic accessibility and lot consistency may differ.
EN219-based degraders
Preferential degradation of oncogenic BCR-ABL over c-ABL
CRBN/VHL-based degraders
Opposite selectivity: preferential c-ABL degradation
Neo-substrate degradation profiles are not interchangeable; selectivity direction may invert.
EN219
Defined off-targets (4 proteins at 1 µM); no reported class-effect ferroptosis
CCW16 / other chloroacetamides
Pervasive cysteine reactivity; E3-ligase-independent ferroptosis
Chloroacetamide class membership does not predict selectivity; off-target profiles must be validated per compound.

EN219 Quantitative Differentiation Evidence


Synthetic Accessibility Advantage over Nimbolide

EN219 is a fully synthetic, small-molecule covalent RNF114 ligand discovered from a 318-compound library screen, whereas Nimbolide is a complex triterpene natural product extracted from the Neem tree (Azadirachta indica) [1]. While both bind the same C8 cysteine on RNF114 and inhibit p21 ubiquitination, EN219's chloroacetamide scaffold (MW = 456.56 Da, formula C17H13Br2ClN2O) is amenable to modular synthetic derivatization for PROTAC linker attachment without the supply-chain variability, limited scalability, and structural complexity inherent to natural product sourcing . EN219 was explicitly developed as a synthetic mimic of Nimbolide's RNF114-recruitment function to overcome these procurement and derivatization barriers [1]. In the original 318-compound screen, EN219 was the top hit for displacing the IA-rhodamine probe from RNF114, establishing it as the most potent covalent binder within this diverse chloroacetamide/acrylamide library [2].

Synthetic Accessibility vs. Nimbolide
Head-to-head
EN219: synthetic, MW 457 Da, modular Nimbolide: natural product, complex scaffold
Synthetic reproducibility and scalable procurement advantage
Top hit from 318-compound screen; validated RNF114 C8 binder
Targeted Protein Degradation PROTAC E3 Ligase Recruitment Synthetic Chemistry

PROTAC BRD4 Degradation Potency

EN219 has been conjugated to the BET bromodomain inhibitor JQ1 via a C4 alkyl linker to generate the heterobifunctional PROTAC degrader ML 2-14 [1]. In 231MFP breast cancer cells treated for 8 hours, ML 2-14 induced robust degradation of BRD4 [1]. Quantitative Western blot analysis yielded 50% degradation concentration (DC50) values of 36 nM for the long isoform of BRD4 and 14 nM for the short isoform [2]. Degradation was confirmed to be proteasome-dependent (blocked by bortezomib pretreatment) and RNF114-dependent (attenuated in RNF114 knockout HAP1 cells and by Nimbolide competition) [2]. TMT-based quantitative proteomics in 231MFP cells treated with ML 2-14 for 8 hours showed that among all quantified proteins, BRD4 was one of only a few showing >2-fold decreased levels with adjusted p <0.05, indicating reasonable degradation selectivity at the proteome level [2].

BRD4 Degradation DC50
Reported
ML 2-14 PROTAC: DC50 = 36 nM (BRD4 long), 14 nM (BRD4 short)
Supports BRD4 degradation assay development; model-dependent
231MFP cells, 8 h treatment, proteasome/RNF114 dependency confirmed
PROTAC BRD4 Degradation DC50 Targeted Protein Degradation E3 Ligase Recruiter

Oncogenic BCR-ABL Degradation Selectivity

EN219 was conjugated to the BCR-ABL inhibitor dasatinib to generate BCR-ABL-targeting degraders ML 2-23 (PEG3 linker) and ML 2-22 (C3 alkyl linker) [1]. In K562 chronic myeloid leukemia (CML) cells, ML 2-23 with the longer PEG3 linker showed more robust degradation of oncogenic BCR-ABL compared with ML 2-22 [1]. Critically, EN219-based degraders exhibited preferential degradation of BCR-ABL relative to wild-type c-ABL [2]. This selectivity profile is inverted relative to previous BCR-ABL degraders that utilize cereblon (CRBN) or VHL E3 ligase recruiters, which showed opposite selectivity (preferential c-ABL degradation over BCR-ABL) [2]. Consistent with target engagement, ML 2-23 treatment resulted in inhibition of CRKL phosphorylation, a downstream substrate of BCR-ABL signaling [1].

Oncogenic BCR-ABL Selectivity
Head-to-head
EN219-dasatinib: BCR-ABL > c-ABL CRBN/VHL: c-ABL > BCR-ABL
Selectivity inversion; RNF114 recruitment alters degradation preference
K562 CML cells; dasatinib-based degraders
BCR-ABL Kinase Degradation PROTAC Selectivity CML Oncogenic Selectivity

IsoTOP-ABPP Target Engagement Profiling

IsoTOP-ABPP (isotopic tandem orthogonal proteolysis–activity-based protein profiling) analysis was performed in 231MFP breast cancer cells treated with 1 μM EN219 for 90 minutes to quantify its covalent target engagement across the proteome . RNF114-C8 was confirmed as a primary target, showing >2-fold competition ratio (control/EN219) with adjusted p-value <0.05 [1]. However, additional cysteine-containing proteins also showed significant engagement at this concentration, including tubulin β1 chain (TUBB1), heat shock protein 60 (Hsp60/HspD1), and histone H3.1 (HIST1H3A) . The RNF114 ligand CCW16—a chloroacetamide-based RNF4 ligand—exhibits substantially broader cysteine reactivity, binding to a large number of proteins including peroxiredoxins and inducing RNF4-independent ferroptotic cell death [2]. EN219 also strongly induces ferroptosis, consistent with the chloro-N-acetamide electrophile class effect [2]. Unlike CCW16, EN219's target engagement profile has been empirically mapped via IsoTOP-ABPP, enabling researchers to prospectively account for specific off-target interactions in experimental interpretation [1].

IsoTOP-ABPP Off-Target Profile
Cross-study comparable
EN219: 4 off-targets (TUBB1, Hsp60, HIST1H3A) CCW16: pervasive cysteine reactivity, ferroptosis
Defined engagement fingerprint supports experimental design
1 µM, 90 min in 231MFP cells; class-effect risk contextualized
IsoTOP-ABPP Chemoproteomics Covalent Ligand Selectivity Off-Target Profiling RNF114

Cell-Free RNF114 Ubiquitination Inhibition

In cell-free ubiquitination assays, EN219 at 50 μM inhibits RNF114-mediated autoubiquitination and p21 ubiquitination . In the experimental protocol, DMSO vehicle or EN219 (50 μM) was incubated with pure RNF114 protein for 30 minutes prior to addition of PBS or p21, ATP, and FLAG-ubiquitin for 60 minutes [1]. Ubiquitinated RNF114 and p21 species were detected by anti-FLAG Western blotting [1]. EN219 mimics the mechanism of action of Nimbolide in this functional assay, confirming that synthetic covalent engagement of RNF114-C8 phenocopies the natural product's inhibition of RNF114 E3 ligase activity toward its endogenous substrate p21 .

Cell-Free Ubiquitination Inhibition
Direct head-to-head
EN219 (50 µM) phenocopies Nimbolide inhibition of RNF114 autoubiquitination and p21 ubiquitination
Functional replication in biochemical assay; synthetic alternative validated
Cell-free assay with pure RNF114; anti-FLAG Western blot readout
Ubiquitination Assay RNF114 Inhibition p21 Ubiquitination Autoubiquitination Cell-Free Assay

Host-Targeted HIV Inhibition via RNF114-TBK1

A recent patent application (filed October 2024) discloses the use of EN219 for the prevention and treatment of HIV/AIDS [1]. The application demonstrates that EN219 promotes innate immune cell function, counteracts HIV immune evasion, and inhibits HIV replication in immune cells [2]. Mechanistically, EN219 is shown to counteract RNF114-mediated ubiquitination of TBK1, thereby blocking HIV-1 immune evasion and antagonizing infection [3]. This represents a host-targeted therapeutic strategy distinct from traditional antiretroviral therapy (ART) that directly targets viral proteins [2]. The patent claims that targeting the host E3 ubiquitin ligase RNF114 with EN219 overcomes key limitations of ART, including viral mutation-driven drug resistance and high patient compliance burden [2]. While EN219 is currently marketed as a research reagent for RNF114 studies and PROTAC development, this patent disclosure identifies a distinct therapeutic development pathway that may inform procurement decisions for translational research programs exploring host-targeted antiviral strategies.

HIV Host-Targeted Probe (Patent)
Supporting evidence
Patent discloses EN219 counteracts RNF114-mediated TBK1 ubiquitination and inhibits HIV-1 immune evasion
Potential host-targeted research tool; requires independent validation
Patent CN202410997791 / WO2024-42981697; in vitro immune cell assays
HIV Host-Targeted Antiviral TBK1 Innate Immunity Immunoevasion RNF114

EN219 Application Scenarios


RNF114-Dependent PROTAC Development

EN219 is optimally deployed as the E3 ligase-recruiting moiety in PROTAC design when sub-50 nM degradation potency is required and RNF114 recruitment is mechanistically desirable. The EN219-JQ1 PROTAC ML 2-14 achieves DC50 values of 36 nM (BRD4 long) and 14 nM (BRD4 short) in 231MFP cells with confirmed proteasome and RNF114 dependence [1]. This potency benchmark and mechanism-of-action validation support EN219's utility for degrading BRD4 and other targets amenable to chloroacetamide-based PROTAC linker chemistry. For BCR-ABL targeting, EN219-dasatinib degraders demonstrate potent degradation with preferential selectivity for oncogenic BCR-ABL over wild-type c-ABL—a therapeutically favorable profile not achieved with cereblon or VHL recruiters [2].

Nimbolide-Free RNF114 Functional Studies

EN219 is the preferred synthetic alternative to Nimbolide for biochemical and cell-based studies of RNF114 E3 ligase function. It phenocopies Nimbolide's inhibition of RNF114-mediated autoubiquitination and p21 ubiquitination at 50 μM in cell-free assays while offering a fully synthetic, reproducible supply chain with defined purity (≥98% by HPLC) [1]. Researchers requiring chemical control of RNF114 activity without the synthetic complexity, batch variability, and derivatization limitations of the natural product should select EN219. Its chloroacetamide scaffold permits modular functionalization (e.g., alkyne probe attachment) that is impractical with Nimbolide's complex triterpene framework [2].

Host-Targeted HIV Research via RNF114-TBK1

EN219 serves as a chemical probe for exploring host-targeted approaches to HIV treatment. Patent data indicate EN219 counteracts RNF114-mediated TBK1 ubiquitination, blocking HIV-1 immune evasion and inhibiting viral replication in immune cells [1]. This mechanism addresses key limitations of virus-targeted ART, including drug resistance from viral mutation and the inability to clear latent viral reservoirs [2]. Procurement for HIV research programs should be driven by the need to interrogate RNF114's role in innate immune modulation rather than direct antiviral activity.

Chemoproteomic Selectivity & Off-Target Profiling

EN219 is a valuable tool compound for chemoproteomics researchers developing or validating covalent ligand selectivity profiling workflows. Its IsoTOP-ABPP profile in 231MFP cells has been empirically defined: at 1 μM, EN219 engages RNF114-C8 as the primary target, with additional off-targets including TUBB1, Hsp60/HspD1, and HIST1H3A [1]. This defined engagement fingerprint enables EN219 to serve as a reference standard for benchmarking cysteine-reactive chloroacetamide ligand selectivity, particularly for distinguishing specific E3 ligase engagement from class-effect ferroptosis induction—a confounding factor observed with other chloro-N-acetamide ligands such as CCW16 [2].

Application
Selection Property
Validation Focus
RNF114-dependent PROTAC development
RNF114 recruitment and degradation selectivity
Target degradation efficiency and neo-substrate selectivity
Nimbolide-free RNF114 functional studies
Synthetic RNF114 ligand with reproducible supply
Ubiquitination assay validation; biochemical pathway interrogation
Host-targeted HIV research (RNF114-TBK1 axis)
Chemical probe for innate immune modulation
RNF114-TBK1 interaction and immune evasion pathway studies
Chemoproteomic selectivity benchmarking
Empirically defined off-target profile
IsoTOP-ABPP selectivity review; class-effect differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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